Product packaging for Valproate bismuth(Cat. No.:CAS No. 94071-09-7)

Valproate bismuth

Cat. No.: B10785861
CAS No.: 94071-09-7
M. Wt: 638.6 g/mol
InChI Key: YZDVVHSLIPLZLO-UHFFFAOYSA-K
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Description

Valproate Bismuth (CAS 60364-28-5) is a small molecule compound with the chemical formula C24H45BiO6, structured as a trivalent bismuth cation coordinated with three valproate anions . Its primary identified application is as the active ingredient in certain over-the-counter medications, such as Neo-Laryngobis in Canada, which is used for the symptomatic relief of conditions like laryngitis and pharyngitis . Research indicates a unique proposed mechanism where, following administration, the compound is absorbed and delivered to the pharyngeal area via the lymphatic system, enabling a targeted topical effect . The therapeutic utility in this context is primarily attributed to the local anti-inflammatory and antimicrobial properties of the bismuth moiety . Bismuth-based compounds are known for their efficacy against various microorganisms, with mechanisms that may include binding to sulfur-rich proteins and enzymes, disrupting essential pathways in pathogens, and exhibiting synergistic effects with antibiotics . In contrast, the valproate moiety is a well-established compound with potent systemic effects on the central nervous system, such as enhancing GABAergic neurotransmission and blocking voltage-gated sodium channels, which are mechanisms relevant to treating epilepsy and bipolar disorder but are functionally distinct from the localized throat relief associated with this compound formulations . This makes this compound a compound of significant interest for researchers investigating the specific biological roles of bismuth in pharmacology, distinct from the neurological actions of valproic acid. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45BiO6 B10785861 Valproate bismuth CAS No. 94071-09-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94071-09-7

Molecular Formula

C24H45BiO6

Molecular Weight

638.6 g/mol

IUPAC Name

bismuth;2-propylpentanoate

InChI

InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

YZDVVHSLIPLZLO-UHFFFAOYSA-K

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3]

Origin of Product

United States

Synthetic Methodologies for Bismuth Valproate Complexes

Approaches to Coordination Complex Synthesis Involving Bismuth and Carboxylate Ligands

The synthesis of coordination complexes involving bismuth and carboxylate ligands, such as valproate, is a field of active research, driven by the diverse applications of these compounds. nih.gov Bismuth(III) is a flexible metal ion that can adopt various coordination numbers and geometries, largely influenced by the nature of the ligand and the reaction conditions. nih.gov Carboxylate ligands are particularly versatile due to their different potential coordination modes (monodentate, bidentate chelating, bridging), which can lead to the formation of discrete molecular complexes or extended coordination polymers. nih.govias.ac.in

Ligand Design Principles in Bismuth Coordination Chemistry with Valproate

The design of ligands is a critical aspect of directing the structure and properties of the resulting bismuth complexes. While specific studies on ligand design for bismuth-valproate are scarce, general principles from bismuth coordination chemistry with other carboxylates can be applied.

The valproate ligand (2-propylpentanoate) is a branched-chain alkyl carboxylate. Its key features influencing coordination to bismuth include:

Steric Bulk: The propyl groups on the α-carbon of the carboxylate introduce significant steric hindrance. This bulk can influence the coordination number of the bismuth center, potentially favoring lower coordination numbers compared to less hindered carboxylates. It can also direct the self-assembly of complexes in the solid state.

Flexibility: The alkyl chains of the valproate ligand are flexible, allowing them to adopt various conformations to accommodate the coordination environment around the bismuth ion.

Electronic Properties: As a simple carboxylate, valproate is a hard donor ligand, readily coordinating to the hard Lewis acidic Bi(III) center through its oxygen atoms.

In the broader context of bismuth carboxylate chemistry, the choice of ligand can significantly impact the final structure. For instance, the use of aromatic carboxylates with additional donor atoms (e.g., nitrogen in picolinate) can lead to the formation of coordination polymers with specific topologies and properties. nih.gov For simple alkyl carboxylates like valproate, the packing of the aliphatic chains will play a more dominant role in the supramolecular structure.

A comparison of different carboxylate ligands used in bismuth coordination chemistry highlights the role of ligand design:

LigandKey Structural FeaturesPotential Influence on Bismuth Complex
Valproate Branched alkyl chains, steric bulkFavors discrete complexes or lower-dimensional polymers, influenced by van der Waals interactions between alkyl chains.
Picolinate Aromatic ring with a nitrogen donorCan act as a chelating or bridging ligand, leading to higher-dimensional coordination polymers. nih.gov
Dipicolinate Aromatic ring with two carboxylate groups and one nitrogen donorStrong chelating agent, can form stable, often polymeric, structures with high coordination numbers for bismuth. ias.ac.in
Salicylate Aromatic ring with a hydroxyl group ortho to the carboxylateThe hydroxyl group can participate in coordination or hydrogen bonding, influencing the structure.

Synthetic Pathways for Bismuth-Valproate Complexation (e.g., Chemical Precipitation, Solvothermal Methods)

Several synthetic methods can be employed for the synthesis of bismuth-carboxylate complexes, and these are applicable to the formation of bismuth valproate.

Chemical Precipitation: This is a straightforward and common method for synthesizing metal carboxylates. It typically involves the reaction of a soluble bismuth salt (e.g., bismuth nitrate) with a soluble salt of valproic acid (e.g., sodium valproate) in a suitable solvent, often water or an alcohol. The desired bismuth valproate complex then precipitates out of the solution. The properties of the precipitate, such as particle size and crystallinity, can be controlled by factors like concentration of reactants, temperature, pH, and the rate of addition.

A general reaction scheme for the precipitation of bismuth valproate is:

Bi(NO₃)₃ + 3 CH₃(CH₂)₂CH(C₃H₇)COONa → Bi[CH₃(CH₂)₂CH(C₃H₇)COO]₃ + 3 NaNO₃

Solvothermal Methods: Solvothermal synthesis involves carrying out the reaction in a closed vessel (an autoclave) at temperatures above the boiling point of the solvent. This method is particularly useful for obtaining crystalline products, including coordination polymers. The increased temperature and pressure can promote the formation of thermodynamically stable phases and can also be used to control the morphology of the product. For bismuth-valproate, a solvothermal reaction between a bismuth precursor and valproic acid in a suitable organic solvent could yield well-defined crystalline complexes.

Synthetic MethodTypical ConditionsAdvantagesPotential for Bismuth-Valproate
Chemical Precipitation Room temperature, aqueous or alcoholic solutionSimple, rapid, scalableSuitable for producing bulk powder of bismuth valproate.
Solvothermal Synthesis 100-200 °C, closed vessel, organic solventYields crystalline products, allows for morphological controlCould be used to grow single crystals of bismuth valproate or produce nanostructured materials.
Mechanochemical Synthesis Grinding of solid reactantsSolvent-free, environmentally friendlyA potential green route for the synthesis of bismuth valproate. rsc.org

Fabrication of Bismuth-Containing Coordination Polymers and Hybrid Materials with Valproate Components

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The formation of bismuth-containing coordination polymers with carboxylate ligands is well-documented. nih.govacs.org The bridging capability of the carboxylate group is key to the formation of these extended networks.

The incorporation of valproate into hybrid materials is another possibility. For instance, bismuth-organic frameworks could potentially be synthesized using a mixture of ligands, where valproate acts as a modulating ligand to control the structure and porosity of the resulting material.

Investigation of Reaction Kinetics and Thermodynamics in Bismuth-Valproate Formation

The formation of bismuth-valproate is expected to be a thermodynamically favorable process, driven by the strong interaction between the hard Lewis acidic Bi(III) ion and the hard oxygen donors of the carboxylate group. The thermodynamics of complex formation in solution can be studied using techniques such as isothermal titration calorimetry (ITC) to determine the enthalpy and entropy of binding, and potentiometry to determine the stability constants of the complexes.

The kinetics of the reaction would depend on the chosen synthetic method. In solution, the formation of the initial bismuth-valproate complex is likely to be very fast. In solvothermal synthesis, the kinetics of crystal growth would be a critical factor influencing the final product.

Green Chemistry Principles Applied to Bismuth-Organic Complex Synthesis

Bismuth and its compounds are often considered "green" or environmentally benign due to their low toxicity compared to other heavy metals. rsc.org This has led to increasing interest in the use of bismuth compounds in green chemistry.

Several green chemistry principles can be applied to the synthesis of bismuth-valproate complexes:

Use of Safer Solvents: Employing water, ethanol, or other non-toxic solvents instead of hazardous organic solvents.

Energy Efficiency: Using methods that require less energy, such as mechanochemical synthesis (ball milling) which can be performed at room temperature. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Precipitation reactions generally have high atom economy.

Use of Renewable Feedstocks: While not directly applicable to bismuth, the valproic acid ligand could potentially be derived from renewable sources in the future.

The development of green synthetic routes to bismuth-valproate is an important area for future research, aligning with the broader trend towards sustainable chemical manufacturing.

Structural Characterization and Spectroscopic Elucidation of Bismuth Valproate Complexes

Spectroscopic Techniques for Complex Characterization

Spectroscopic methods offer detailed insights into the electronic and geometric structure of bismuth-valproate complexes in various states.

Vibrational spectroscopy is a powerful tool for probing the interaction between the valproate ligand and the bismuth(III) ion. The analysis primarily focuses on the carboxylate group (-COO⁻) of the valproate ligand, as its vibrational frequencies are highly sensitive to the coordination mode.

In the infrared (IR) spectrum of the free valproate anion, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are key diagnostic markers. Upon complexation with bismuth, the positions of these bands shift. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is used to infer the coordination fashion of the carboxylate ligand to the bismuth center.

Monodentate Coordination: The Δν value is significantly larger than that of the ionic sodium salt.

Bidentate Chelating Coordination: The Δν value is significantly smaller than that of the ionic salt.

Bidentate Bridging Coordination: The Δν value is comparable to or slightly larger than that of the ionic salt.

While specific IR and Raman data for bismuth-valproate are not extensively detailed in the available literature, studies on other bismuth-borate compounds show characteristic vibrations for Bi-O polyhedra, which would be relevant for interpreting the low-frequency region of the spectrum where Bi-O stretching modes appear. researchgate.netresearchgate.net

Table 1: Typical Infrared Frequencies for Carboxylate Coordination Modes

Coordination ModeFrequency BandTypical Wavenumber (cm⁻¹)Δν (νₐₛ - νₛ)
Ionic (Free Carboxylate)Asymmetric stretch (νₐₛ)1550-1610~150-200
Symmetric stretch (νₛ)1400-1450
MonodentateAsymmetric stretch (νₐₛ)1600-1650>200
Symmetric stretch (νₛ)1300-1400
Bidentate ChelatingAsymmetric stretch (νₐₛ)1500-1580<150
Symmetric stretch (νₛ)1400-1480
Bidentate BridgingAsymmetric stretch (νₐₛ)1540-1620~150-220
Symmetric stretch (νₛ)1400-1440

Note: These are generalized ranges for metal-carboxylate complexes. Specific values for bismuth-valproate would require experimental determination.

NMR spectroscopy provides detailed information about the structure of the complex in solution. For bismuth-valproate, ¹H and ¹³C NMR are used to study the valproate ligand, as Bi has no suitable NMR-active isotope. Since Bi(III) is diamagnetic, sharp NMR signals are expected.

The coordination of the valproate ligand to the bismuth center causes changes in the chemical shifts of the ligand's protons and carbons compared to the free valproic acid or its sodium salt. researchgate.netd-nb.info Protons and carbons closer to the carboxylate group, the site of coordination, are expected to experience the most significant shifts. researchgate.net Analysis of these shifts helps to confirm the formation of the complex and can provide information about the symmetry of the molecule in solution. d-nb.infoucl.ac.uk

Table 2: Expected ¹H NMR Chemical Shift Changes in Valproate upon Coordination to Bismuth

Proton(s)Typical Chemical Shift (δ) in free Valproate (ppm)Expected Change upon Complexation
CH (α-proton)~2.3Significant shift (downfield or upfield)
CH₂ (β-protons)~1.5-1.6Moderate shift
CH₂ (γ-protons)~1.3-1.4Minor shift
CH₃ (terminal methyl)~0.9Negligible to minor shift

Note: The table illustrates expected trends. The actual direction and magnitude of the shifts depend on the specific coordination geometry and solvent.

UV-Visible spectroscopy can provide information on the electronic structure and coordination environment of the bismuth center. Valproic acid itself does not possess a significant chromophore and has a maximum absorption wavelength in the low UV region (~212 nm). researchgate.netresearchgate.net Therefore, the UV-Vis spectrum of bismuth-valproate is expected to be dominated by charge-transfer transitions.

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of the bismuth-valproate complex. researchgate.net The compound has a chemical formula of C₂₄H₄₅BiO₆ and a molecular weight of approximately 638.6 g/mol . nih.gov

Using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the mass-to-charge ratio (m/z) of the intact complex or its characteristic fragments can be determined. researchgate.netactamedicamarisiensis.ro In a typical mass spectrum, one would expect to observe an ion corresponding to the molecular weight of the complex. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which provides strong evidence for the elemental composition. Fragmentation analysis (MS/MS) can further confirm the structure by showing the loss of valproate ligands or other neutral fragments, and the presence of the characteristic bismuth isotope pattern. nih.govbohrium.com

Advanced Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods probe the structure in solution or bulk, diffraction methods provide precise atomic coordinates in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure of crystalline solids. If suitable single crystals of bismuth-valproate can be grown, SCXRD analysis would provide precise information on:

Coordination Number: The number of donor atoms from the valproate ligands directly bonded to the bismuth center.

Coordination Geometry: The spatial arrangement of the valproate ligands around the bismuth ion (e.g., octahedral, distorted geometries). Bismuth(III) complexes often exhibit irregular or "hemidirected" coordination geometries due to the stereochemical activity of the 6s² lone pair of electrons. researchgate.net

Bond Lengths and Angles: Precise measurements of the Bi-O bond lengths and the internal angles of the chelate rings.

Supramolecular Structure: How the individual bismuth-valproate molecules pack together in the crystal lattice.

The growth of single crystals suitable for SCXRD can be challenging. For instance, the structure of the related compound, anhydrous sodium valproate, was only recently determined using advanced 3D electron diffraction because of difficulties in growing crystals large enough for conventional X-ray techniques. nih.gov To date, a single-crystal X-ray structure of bismuth-valproate has not been reported in the scientific literature. researchgate.netqmul.ac.ukimim.pl

Molecular and Cellular Mechanism Investigations of Bismuth Valproate Compounds in Preclinical Models

Interactions with Biological Macromolecules and Enzymes in In Vitro Systems

The valproate component of bismuth-valproate is understood to interact with various biological macromolecules, influencing their function and activity. These interactions are central to its molecular mechanism and have been explored in numerous in vitro preclinical models. The compound's effects are not limited to a single target but encompass a range of enzymes and proteins, leading to widespread changes in cellular processes.

In vitro studies have demonstrated that the valproate moiety is a direct inhibitor of several key enzymes. This inhibitory action is a cornerstone of its therapeutic effects.

Histone Deacetylases (HDACs): Valproate is a well-documented inhibitor of class I and class II histone deacetylases (HDACs). drugbank.comnih.govfrontiersin.org By inhibiting HDACs, valproate promotes the hyperacetylation of lysine (B10760008) residues on histones, which leads to a more relaxed chromatin structure. drugbank.comresearchgate.net This open chromatin state allows for increased access of transcription factors to DNA, thereby modulating gene expression. drugbank.comfrontiersin.orgresearchgate.net The inhibitory effect of valproate on HDACs has been correlated with its ability to induce cellular differentiation and growth arrest in transformed cells. nih.govnih.gov

GABA Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH): Valproate enhances GABAergic neurotransmission, primarily by affecting GABA metabolism. patsnap.comnih.gov It is known to inhibit succinic semialdehyde dehydrogenase (SSADH). drugbank.comnih.govresearchgate.net This inhibition leads to an accumulation of succinic semialdehyde, which in turn acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. drugbank.compatsnap.comnih.gov The ultimate result is a reduction in GABA metabolism and an increase in available GABA in the brain. drugbank.comnih.govnih.gov Some studies also suggest valproate can increase GABA synthesis by elevating the activity of glutamic acid decarboxylase (GAD). patsnap.comnih.govnih.gov

Long-Chain Fatty Acyl-CoA Synthetase (ACSL): Preclinical models using isolated rat brain microsomes have shown that valproic acid is a non-competitive inhibitor of long-chain fatty acyl-CoA synthetases. drugbank.comnih.gov The inhibition is substrate-selective, with a significantly higher potency for the synthesis of arachidonoyl-CoA compared to palmitoyl-CoA or docosahexaenoyl-CoA. nih.gov By inhibiting this enzyme, valproate reduces the available pool of arachidonoyl-CoA, a key substrate in the synthesis of inflammatory prostaglandins. drugbank.com

α-Ketoglutarate Dehydrogenase: While valproate's impact on the GABA shunt and TCA cycle is established, its direct effects on enzymes like α-ketoglutarate dehydrogenase are also considered. researchgate.net GABA is formed from α-ketoglutarate via the tricarboxylic acid (TCA) cycle, suggesting that modulation of this cycle's enzymes could be part of its broader metabolic influence. nih.gov

Table 1: Summary of Valproate's Enzymatic Interactions

Enzyme Target Observed Effect in In Vitro Models Consequence of Interaction
Histone Deacetylases (HDACs) Direct Inhibition (Class I & II) drugbank.comnih.gov Histone hyperacetylation, chromatin relaxation, altered gene expression. drugbank.comresearchgate.net
GABA Transaminase (GABA-T) Indirect Inhibition drugbank.comnih.gov Decreased GABA degradation, increased GABA levels. patsnap.com
Succinic Semialdehyde Dehydrogenase (SSADH) Direct Inhibition drugbank.comnih.govresearchgate.net Accumulation of succinic semialdehyde, leading to GABA-T inhibition. drugbank.com
Long-Chain Fatty Acyl-CoA Synthetase Non-competitive Inhibition drugbank.comnih.gov Reduced synthesis of arachidonoyl-CoA. nih.gov
α-Ketoglutarate Dehydrogenase Potential Inhibition researchgate.net Possible modulation of the TCA cycle and cerebral metabolism. researchgate.net

Valproate is known to be highly bound to plasma proteins, primarily albumin. nih.gov This binding is a critical determinant of its pharmacokinetic profile. Studies on drug interactions have shown that other substances, such as salicylates, can displace valproate from its protein binding sites. drugs.com This displacement increases the free fraction of the drug, which may lead to enhanced therapeutic or toxic effects. drugs.com The interaction suggests a dynamic process of ligand exchange on plasma proteins. Investigations into the direct interaction between valproate and specific proteins have also been conducted. For instance, studies using high-performance polarization microscopy and Fourier-transform infrared (FTIR) microspectroscopy suggest that valproate can interact with histones H1 and H3, likely through electrostatic binding with amino acid residues, inducing conformational changes in these proteins. nih.gov

The primary mechanism of valproate's interaction with nucleic acids is indirect, mediated through its inhibition of HDACs. drugbank.comfrontiersin.org By promoting histone hyperacetylation, valproate facilitates the relaxation of chromatin, making DNA more accessible for transcription. drugbank.comresearchgate.net This epigenetic modification alters the expression of a wide array of genes. drugbank.comfrontiersin.org

Beyond acetylation, valproate also influences DNA methylation. frontiersin.orgnih.gov In vitro studies have shown that valproate treatment can lead to the demethylation and re-expression of genes that were previously silenced by methylation. nih.gov This suggests a dynamic interplay between histone acetylation and DNA methylation in response to the compound. frontiersin.orgnih.gov Some research indicates that valproate can induce widespread epigenetic reprogramming that involves the demethylation of specific genes. nih.gov However, other studies in glioblastoma cell lines suggest it can also induce DNA hypermethylation in a dose-dependent manner. frontiersin.org Furthermore, direct interactions between valproate and the DNA molecule have been explored. These studies suggest that valproate may induce changes in the superstructure and molecular order of DNA, possibly through van der Waals forces. nih.govnews-medical.net

Cellular Pathway Modulation in In Vitro Systems

The enzymatic and epigenetic effects of the bismuth-valproate compound translate into the modulation of complex intracellular signaling pathways. These alterations have been observed in a variety of in vitro cell systems and are crucial for the compound's broader cellular effects.

Wnt/β-catenin Pathway: Valproate has been shown to activate the Wnt/β-catenin signaling pathway. nih.govnih.gov Mechanistically, it can inhibit glycogen (B147801) synthase kinase 3β (GSK3β), a key negative regulator of the pathway. nih.govfrontiersin.org Inhibition of GSK3β prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes. frontiersin.orgekb.eg This activation has been linked to valproate's ability to induce neuronal differentiation from neural stem cells. nih.gov

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another target of valproate. drugbank.com It appears to activate this pathway, leading to the phosphorylation of ERK1/2. drugbank.comnih.gov This activation is dependent on the upstream kinase MEK. drugbank.com Activation of the ERK pathway subsequently increases the expression of downstream targets involved in neural plasticity and cell survival, such as c-fos and brain-derived neurotrophic factor (BDNF). drugbank.com

Notch Pathway: In various cancer cell lines, valproate has been observed to modulate the Notch signaling pathway. researchgate.netmdpi.com In medullary thyroid and carcinoid cancer cells, valproate treatment induces the expression of both the full-length Notch1 receptor and its active, cleaved form. nih.govnih.gov This activation of Notch1 signaling can lead to the suppression of tumor markers and inhibit cancer cell growth. nih.govnih.gov The effect is thought to be mediated, at least in part, by valproate's action as an HDAC inhibitor. mdpi.comnih.gov

PI3K-Akt and Rho-GTPase Pathways: While direct, extensive evidence for valproate's modulation of the PI3K-Akt and Rho-GTPase pathways is less characterized, connections exist through pathway crosstalk. For example, β-catenin activation, which is induced by valproate, has been shown to induce the expression of PI3K/Akt signaling. ekb.eg Additionally, valproate's effect on phosphoinositide levels suggests a potential influence on the PI3K-Akt pathway, as phosphoinositides are critical signaling molecules in this cascade. nih.gov

Table 2: Summary of Valproate's Effects on Signal Transduction Pathways

Signaling Pathway Observed Effect in In Vitro Models Key Mediators/Targets
Wnt/β-catenin Activation nih.govnih.gov Inhibition of GSK3β, stabilization of β-catenin. nih.govfrontiersin.org
ERK Activation drugbank.com Phosphorylation of ERK1/2, increased c-fos and BDNF. drugbank.comnih.gov
Notch Activation/Modulation researchgate.netnih.gov Increased expression of Notch1 and its active form. nih.govnih.gov
PKC Down-regulation drugbank.comnih.gov Decreased protein levels of PKC-α and PKC-ε. nih.gov

GABAergic System Potentiation: A primary mechanism of valproate is the enhancement of the GABAergic system. nih.gov As detailed previously (Section 4.1.1), it increases brain GABA levels by inhibiting the key metabolic enzymes GABA-T (indirectly) and SSADH (directly). drugbank.comnih.govnih.gov This leads to increased inhibitory neurotransmission in the central nervous system. drugbank.compatsnap.com Furthermore, downstream effects of ERK pathway activation by valproate may include an increase in GABAA receptors, further contributing to heightened GABAergic activity. drugbank.com

Excitatory Amino Acid Regulation: Valproate also modulates excitatory neurotransmission. Studies have demonstrated that it can reduce the nerve terminal content of the excitatory amino acid aspartate, without affecting glutamate (B1630785) levels in the same terminals. nih.govresearchgate.net It has also been reported to block excitatory responses induced by N-methyl-D-aspartate (NMDA) in preclinical models, suggesting an ability to downregulate glutamatergic signaling. nih.gov

Influence on Cellular Metabolism (e.g., Tricarboxylic Acid Cycle, Arachidonate (B1239269) and Inositol (B14025) Metabolism)

Valproate exerts a notable influence on several key metabolic pathways, which is believed to contribute to its therapeutic and teratogenic effects.

Tricarboxylic Acid (TCA) Cycle: VPA's interaction with the TCA cycle is primarily indirect, relating to its impact on neurotransmitter metabolism. The synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, is linked to the TCA cycle through its precursor, α-ketoglutarate. VPA has been shown to inhibit GABA transaminase, the enzyme that breaks down GABA. This inhibition leads to an accumulation of GABA in the central nervous system, enhancing inhibitory neurotransmission. nih.govnih.gov

Arachidonate Metabolism: VPA significantly modifies the arachidonic acid cascade, a critical pathway for signaling molecules involved in inflammation and cellular function. nih.gov Ex vivo experiments using rat models have demonstrated these effects. In brain microvessels, VPA treatment stimulated the synthesis of lipoxygenase metabolites while attenuating the cyclooxygenase pathway. nih.govresearchgate.net Conversely, in platelets, VPA treatment led to a reduction in the synthesis of both cyclooxygenase and lipoxygenase products. nih.gov These alterations in the arachidonate cascade within different cell types may contribute to the diverse physiological effects observed with valproate administration. nih.govresearchgate.net

Table 1: Effect of Valproate Treatment on Arachidonic Acid Metabolism in Rat Preclinical Models
TissueMetabolic PathwayObserved EffectSource
Brain MicrovesselsLipoxygenase PathwayStimulated nih.gov
Brain MicrovesselsCyclooxygenase PathwayAttenuated nih.gov
PlateletsLipoxygenase PathwayReduced nih.gov
PlateletsCyclooxygenase PathwayReduced nih.gov

Inositol Metabolism: A key mechanism of valproate, shared with the mood stabilizer lithium, is the depletion of inositol in the brain. nih.govresearchgate.net VPA inhibits myo-inositol-1-phosphate (MIP) synthase, the rate-limiting enzyme in the de novo synthesis of inositol. nih.gov Studies in mouse models showed a 20% reduction in inositol levels in the frontal cortex following acute VPA administration. nih.govresearchgate.net In vitro, VPA concentrations of 0.21-0.28 mmol/L were found to reduce MIP synthase activity by 50%. nih.govresearchgate.net This depletion of inositol is thought to attenuate phosphoinositide signaling. nih.gov Further studies in yeast models have linked VPA-induced inositol depletion to an increase in the levels of phytosphingosine, providing a deeper metabolic explanation for this effect. nih.gov

Modulation of Cellular Proliferation and Differentiation Processes

Valproate has demonstrated significant effects on the fundamental cellular processes of proliferation and differentiation, which are central to its roles in neuroplasticity and its teratogenic potential.

In some preclinical cancer models, VPA has been shown to inhibit cellular proliferation by arresting the cell cycle. For instance, in lung cancer cell lines, VPA, in combination with other agents, was found to stop the cell cycle in the G2 or M phase. nih.gov

Conversely, in the context of the central nervous system, VPA is often associated with promoting neural plasticity and growth. It has been suggested that VPA impacts the extracellular signal-related kinase (ERK) pathway, leading to increased expression of downstream targets like brain-derived neurotrophic factor (BDNF). drugbank.com BDNF is a critical molecule for cell survival, growth, and migration. nih.gov The VPA-mediated regulation of the BDNF/TrkB pathway is a key mechanism influencing synaptic plasticity and neurite growth. drugbank.comnih.gov

Furthermore, investigations into VPA's impact on neurodevelopment have revealed that it can alter mRNA splicing in the fetal brain. nih.gov Alternative splicing is crucial for numerous neurological processes, including cell differentiation, neurogenesis, and the formation of functional neural networks. Genes involved in GABA synthesis and neurogenesis were found to be differentially spliced following VPA exposure in preclinical models, suggesting this as a potential mechanism for its adverse neurodevelopmental effects. nih.gov

Investigation of Mechanisms Underlying Co-administration Interactions (e.g., Neurochemical Modulation, Serotonergic Pathways)

The effects of valproate are deeply intertwined with its modulation of various neurotransmitter systems, which underlies its therapeutic actions and potential interactions.

Neurochemical Modulation: The most well-established neurochemical effect of VPA is the enhancement of GABAergic inhibition. ncats.io It achieves this by inhibiting GABA transaminase, leading to increased brain concentrations of GABA, and by potentially increasing the number of GABA-A receptors. nih.govdrugbank.com Beyond the GABA system, VPA also modulates excitatory neurotransmission. In rat models, VPA was shown to reduce the excitatory responses induced by NMDA and kainate. nih.gov VPA also blocks voltage-gated sodium channels, which decreases neuron excitability and firing rate. nih.govdrugbank.com

Serotonergic Pathways: VPA's interaction with the serotonergic (5-HT) system is complex and appears to be region-specific. nih.gov Animal studies have suggested that VPA can increase 5-HT levels and turnover in certain areas of the brain. nih.gov However, research in VPA-induced animal models of autism spectrum disorder (ASD) has yielded inconsistent results. mdpi.com Some studies report elevated peripheral 5-HT levels (hyperserotonemia), a finding sometimes associated with ASD, while others have found reduced 5-HT levels in specific brain regions like the prefrontal cortex and amygdala. mdpi.com Interestingly, a study using a mouse model where brain serotonin (B10506) was depleted found that the resulting manic-like behaviors were responsive to valproate treatment, suggesting a functional link between VPA's mechanism and serotonergic homeostasis. nih.gov

Table 2: Summary of Valproate's Effects on Serotonin (5-HT) in Preclinical ASD Models
System/Brain RegionReported Effect on 5-HT LevelsSource
Peripheral System (Serum, Plasma)Elevated mdpi.com
Prefrontal CortexReduced mdpi.com
MidbrainReduced mdpi.com
AmygdalaReduced mdpi.com
CerebellumIncreased mdpi.com
PonsIncreased mdpi.com

Advanced Preclinical Models for Mechanistic Elucidation (e.g., Animal Models of Cellular Excitation, Gastrulation Models)

Advanced preclinical models have been indispensable for dissecting the specific mechanisms of valproate's action on cellular excitability and embryonic development.

Animal Models of Cellular Excitation: Animal models of epilepsy are crucial for studying the anticonvulsant properties of VPA. The pentylenetetrazole (PTZ)-induced seizure model in rats is commonly used to demonstrate efficacy. nih.gov Studies have shown that VPA can protect against seizures in this model by reducing neuronal hyperexcitability. nih.gov Mechanistic studies have even extended to invertebrate models; using intracellular recordings from snail neurons, researchers have shown that VPA reduces PTZ-induced hyperexcitation by hyperpolarizing the resting membrane potential and reducing the firing frequency. researchgate.net These models are vital for understanding the fundamental electrophysiological effects of the compound on individual neurons. researchgate.net

Gastrulation Models: In vitro models of mammalian gastrulation have highlighted a critical window of embryonic development that is particularly sensitive to VPA. nih.govnih.gov Gastrulation is the fundamental process where the embryo transforms into a three-layered structure, laying the foundation for all future tissues and organs. drugtargetreview.comweizmann.ac.il Studies using cultured 9.5-day-old rat embryos have shown that VPA directly impairs the neural differentiation of the ectoderm. nih.gov VPA exposure in these models led to a lower incidence of neural tissue compared to controls. nih.gov Furthermore, VPA was found to diminish the growth of the ectoplacental cone, which is the precursor to the placenta. nih.govnih.gov These gastruloid models allow researchers to study the direct impact of compounds on embryonic development, independent of maternal metabolism, and have pinpointed gastrulation as a key period for VPA-induced neurodevelopmental impairment. nih.gov

Preclinical and Theoretical Applications of Bismuth Valproate Complexes in Research

Exploration as Research Probes for Metal-Ligand Bioinorganic Chemistry

The study of metal-ligand interactions is fundamental to understanding the role of metals in biological systems. Bismuth(III) complexes are particularly intriguing due to their diverse coordination chemistry and their ability to interact with biological macromolecules. nih.gov Bismuth-valproate complexes can serve as valuable research probes in bioinorganic chemistry to elucidate the mechanisms of action of bismuth-based drugs and to explore new biological targets.

The valproate ligand, with its carboxylate group, provides a specific coordination site for the bismuth ion. The resulting complex can be used to study how bismuth is transported, stored, and interacts with proteins and enzymes. It is well-established that bismuth ions have a high affinity for sulfur-containing amino acids like cysteine, which are often found in the active sites of enzymes. nih.gov By using a bismuth-valproate complex, researchers can investigate the competitive binding of bismuth to various biological targets, such as urease, a key enzyme for the survival of Helicobacter pylori. nih.gov The valproate ligand can modulate the lipophilicity and stability of the bismuth complex, influencing its ability to cross cell membranes and reach its intracellular targets. mdpi.com

Furthermore, studying the structural and electronic properties of bismuth-valproate complexes provides insight into how the coordination environment affects the biological activity of the metal ion. This knowledge is crucial for the rational design of new metallodrugs with enhanced efficacy and selectivity. nih.govmdpi.com

Table 1: Examples of Bismuth Complexes and Their Bioinorganic Research Applications

Bismuth ComplexLigand TypeResearch ApplicationKey Findings
Bismuth Subcitrate (CBS)Carboxylate/HydroxylStudying anti-ulcer mechanisms nih.govForms protective glycoprotein (B1211001) complexes in ulcer craters.
Ranitidine Bismuth Citrate (RBC)Carboxylate/AmineInvestigating inhibition of SARS-CoV helicase nih.govExhibits potent inhibition of viral enzyme activity.
Bismuth-thiol ComplexesThiolProbing interactions with metalloproteins mdpi.comShows high affinity for cysteine residues, crucial for enzyme inhibition.
Bismuth HydroxamatesHydroxamic AcidAssessing bactericidal activity against H. pylori rsc.orgDemonstrates excellent activity, dependent on ligand structure.

Design of Novel Bismuth-Containing Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. The unique properties of bismuth, including its high atomic number and Lewis acidity, make it an attractive component for the design of novel molecular probes. Bismuth-containing scaffolds, functionalized with valproate, can be engineered for various applications in chemical biology.

The synthesis of bismuth complexes allows for the creation of diverse structural motifs, from simple coordination compounds to one-dimensional coordination polymers. researchgate.netmdpi.com By incorporating valproate into these structures, it is possible to create scaffolds with tailored properties. For example, the valproate ligand can influence the solubility and stability of the scaffold in biological media. The synthesis process itself can be controlled to produce specific morphologies, such as nanorods, which may have unique cellular uptake and distribution properties. mdpi.com

These bismuth-valproate scaffolds could be further modified by attaching fluorescent tags or other reporter molecules, transforming them into probes for bioimaging or sensing applications. Such probes could be used to visualize the subcellular localization of bismuth or to detect specific enzymatic activities within living cells. The development of these tools depends on a thorough characterization of their structure and properties using techniques like X-ray crystallography and various spectroscopic methods. mdpi.comucl.ac.uk

Table 2: Characterization Techniques for Bismuth-Containing Scaffolds

TechniqueInformation ObtainedRelevance to Probe Design
Single-Crystal X-ray DiffractionPrecise 3D atomic structure mdpi.comucl.ac.ukDetermines coordination geometry and intermolecular interactions.
Powder X-ray Diffraction (PXRD)Crystalline phase and purity ucl.ac.ukEnsures the synthesized material is the intended compound.
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of functional groups nih.govConfirms the coordination of the valproate ligand to the bismuth center.
Scanning Electron Microscopy (SEM)Morphology and particle size mdpi.comnih.govVisualizes the physical form of the scaffold (e.g., nanoparticles, nanorods).
Nuclear Magnetic Resonance (NMR)Solution-state structure and dynamics ucl.ac.ukProvides information on the behavior of the complex in a solution environment.

Investigation of Bismuth-Valproate Compounds in Modulating Pharmacokinetic Properties of Other Agents at a Molecular Level

Valproic acid is well-known for its significant effects on the pharmacokinetics of other drugs, primarily through its interaction with drug-metabolizing enzymes. nih.govlongdom.org It can inhibit enzymes such as cytochrome P450 (CYP2C9) and Uridine 5'-diphospho-glucuronosyltransferase (UGT), leading to increased plasma concentrations of co-administered medications. nih.gov The complexation of valproate with bismuth introduces a new variable that could potentially modulate these pharmacokinetic interactions.

Research has indicated that the serum concentration of valproic acid itself can be increased when combined with bismuth subsalicylate, suggesting a direct pharmacokinetic interaction between bismuth compounds and valproate. drugbank.com A bismuth-valproate complex could exhibit unique pharmacokinetic properties compared to valproic acid alone. The bismuth center might alter the binding affinity of the valproate moiety for metabolic enzymes, either enhancing or reducing its inhibitory effects.

At a molecular level, investigations would focus on how the bismuth-valproate complex interacts with the active sites of CYP and UGT enzymes. Such studies could reveal whether the complex acts as a more potent or weaker inhibitor than free valproic acid. Understanding these interactions is crucial for predicting potential drug-drug interactions and for designing co-therapies where modulation of drug metabolism is desired. The high protein binding capacity of valproate, primarily to albumin, is another factor to consider, as the presence of bismuth could alter this binding, thereby affecting the free, pharmacologically active concentration of other drugs. longdom.orgnih.gov

Table 3: Known Pharmacokinetic Interactions of Valproic Acid (VPA)

Interacting Drug ClassMechanism of InteractionPotential Outcome
BenzodiazepinesVPA increases concentrations of co-administered drugs. longdom.orgIncreased sedation/toxicity of benzodiazepines.
Certain Antiepileptics (e.g., Lamotrigine)VPA reduces the clearance of other antiepileptics. longdom.orgIncreased levels and potential toxicity of the co-administered antiepileptic.
CarbapenemsCo-administration decreases VPA levels.Reduced efficacy of VPA.
NSAIDs (e.g., Aspirin)Can increase VPA concentrations. longdom.orgIncreased risk of VPA-related side effects.

Theoretical Applications in Materials Science (e.g., Optoelectronic Properties, Photocatalysis)

Bismuth-based materials have garnered significant interest in materials science due to their unique electronic and optical properties, making them candidates for applications in optoelectronics and photocatalysis. rsc.org These properties stem from bismuth's status as a heavy, non-toxic element with high spin-orbit coupling and a stereochemically active 6s² lone pair of electrons. ucl.ac.uk Bismuth oxyhalides and other inorganic bismuth compounds have been extensively studied as photocatalysts for degrading organic pollutants and for their potential in solar cells. mdpi.comaps.orgmdpi.com

The formation of a bismuth-valproate complex represents a hybrid organic-inorganic material, where the properties can be theoretically tuned by the organic ligand. The incorporation of valproate into a bismuth-based crystal lattice could modify the material's electronic band structure. This alteration of the band gap is a critical factor in determining the material's optoelectronic properties, such as which wavelengths of light it can absorb and emit. mdpi.com

In photocatalysis, the efficiency of a material is related to its ability to generate electron-hole pairs upon light absorption and prevent their rapid recombination. mdpi.com The valproate ligand could theoretically influence these processes by altering the crystal structure or by acting as a surface modifier that affects charge transfer dynamics. Computational modeling and density functional theory (DFT) calculations could be employed to predict the electronic structure and optical absorption spectra of theoretical bismuth-valproate materials, guiding the synthesis of novel functional materials for applications in clean energy and environmental remediation. ucl.ac.ukaps.org

Table 4: Optoelectronic and Photocatalytic Properties of Bismuth Compounds

Bismuth CompoundMaterial TypeBand Gap (approx.)Potential Application
Bismuth Oxide (α-Bi₂O₃)Semiconductor nih.gov2.85 eVPhotocatalysis, gas sensing.
Bismuth Oxychloride (BiOCl)Semiconductor mdpi.com3.2 - 3.5 eVUV photocatalysis, water treatment. mdpi.com
Bismuth Oxybromide (BiOBr)Semiconductor aps.org2.6 - 2.9 eVVisible-light photocatalysis.
Bismuth Sulfide (Bi₂S₃)Semiconductor1.3 - 1.7 eVPhotovoltaics, photodetectors.
Bismuth Chalcohalides (e.g., BiSI)Semiconductor aps.org~1.6 eVSolar energy absorption. aps.org

Advanced Analytical Methodologies for Quantification and Characterization of Bismuth Valproate Complexes

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods provide the separation and quantification of the valproic acid (VPA) component from the bismuth-valproate complex or biological matrices. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas chromatography is a well-established technique for the analysis of volatile compounds like valproic acid. nih.gov Due to the carboxylic acid group in VPA, which can cause peak tailing, derivatization was historically used, but modern capillary columns can often analyze it directly. nih.govresearchgate.net The typical detector used is the Flame Ionization Detector (GC-FID), which offers robust and reliable quantification. pagepressjournals.org

Sample preparation for GC analysis often involves a liquid-liquid extraction (LLE) step to isolate the VPA from the sample matrix. pagepressjournals.orgufrgs.br More advanced microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and air-assisted liquid-liquid microextraction (AALLME), have been developed to reduce solvent consumption and improve efficiency. ufrgs.brbrieflands.com These methods are crucial for achieving the necessary pre-concentration and sample cleanup required for accurate analysis. nih.gov

Table 1: Examples of Gas Chromatography (GC) Methods for Valproic Acid Analysis

Parameter Method 1 Method 2 Method 3
Extraction Method Dichloromethane LLE pagepressjournals.org Dispersive Liquid-Liquid Microextraction (DLLME) nih.gov Air-Assisted Liquid-Liquid Microextraction (AALLME) brieflands.com
Column 100% dimethylpolysiloxane (10 m x 0.53 mm, 2.65 µm) pagepressjournals.org HP-5 (30 m x 0.32 mm, 0.25 µm) Not Specified
Detector Flame Ionization Detector (FID) pagepressjournals.org Flame Ionization Detector (FID) nih.gov Flame Ionization Detector (FID) brieflands.com
Linear Range 5–320 µg/mL pagepressjournals.org Not specified, but validated for therapeutic range 0.1–200 µg/mL (urine) brieflands.com
Limit of Detection (LOD) 1.25 µg/mL pagepressjournals.org 3.2 µg/mL nih.gov 0.05–0.22 µg/mL brieflands.com
Internal Standard Octanoic acid pagepressjournals.org n-Hexadecane Not Specified

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, analyzing valproic acid directly presents a challenge as its chemical structure lacks a strong chromophore, leading to weak UV absorbance at higher wavelengths. nih.gov Consequently, detection is typically performed at low UV wavelengths, such as 210 nm or 213 nm. ukaazpublications.commfd.org.mk The most common stationary phase is a C18 reversed-phase column. mfd.org.mk

To overcome the low sensitivity of direct UV detection, chemical derivatization techniques are employed. Derivatization can introduce a chromophore or fluorophore into the VPA molecule, significantly enhancing its detectability with UV, Diode-Array (DAD), or fluorescence detectors. nih.govukaazpublications.com For instance, derivatization with trichlorophenol can yield a product with sufficient absorbance to be quantified at very low concentrations. nih.gov

Table 2: Examples of HPLC-UV Methods for Valproic Acid Analysis

Parameter Method 1 mfd.org.mk Method 2 ukaazpublications.com Method 3 (with Derivatization) nih.gov
Column C18 (250 mm x 4.6 mm, 5 µm) C18 Not Specified
Mobile Phase Phosphate buffer and acetonitrile (B52724) (47.5:52.5, v/v) Acetonitrile and citric acid buffer pH 3 (50:50 v/v) Not Specified
Detector UV at 213 nm UV at 210 nm UV (wavelength depends on derivatizing agent)
Linear Range 10–150 µg/mL 50–400 µg/mL Not Specified
Limit of Detection (LOD) 2.2 µg/mL 0.1 µg/mL (Lower detection limit) 0.75 x 10⁻⁶ mg/mL
Limit of Quantification (LOQ) 6.6 µg/mL 0.05 µg/mL 0.75 x 10⁻⁵ mg/mL

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for high sensitivity and specificity in bioanalysis. nih.gov This technique combines the separation power of LC with the precise detection capabilities of mass spectrometry, allowing for the quantification of VPA at very low levels without the need for chemical derivatization. actamedicamarisiensis.ro

The analysis is typically performed using a reversed-phase column (e.g., C18) and electrospray ionization (ESI) in negative ion mode. nih.govactamedicamarisiensis.ro In this mode, the VPA molecule is deprotonated to form the [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of 143. actamedicamarisiensis.roresearchgate.net For quantification, Multiple Reaction Monitoring (MRM) is used, where the precursor ion (m/z 143) is fragmented, and a specific product ion is monitored. nih.govresearchgate.net However, since VPA does not fragment easily, methods often monitor the transition of m/z 143 → 143 or use adducts (like formate) to increase specificity. nih.govresearchgate.net UHPLC systems are often used to shorten analysis times and improve resolution. nih.gov

Table 3: Examples of LC-MS/MS Methods for Valproic Acid Analysis

Parameter Method 1 actamedicamarisiensis.ro Method 2 nih.gov Method 3 researchgate.net
Chromatography HPLC UHPLC HPLC
Column Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) Acquity UPLC HSS C18 (150 mm x 2.1 mm, 1.8 µm) Agilent Poroshell SB-C18 (50 mm x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile and 0.1% acetic acid in water (40:60, v/v) Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid; Acetonitrile with 0.1% formic acid (Gradient) Gradient Elution
Ionization Mode ESI Negative ESI Negative ESI Negative
MS/MS Transition m/z 144.2 → 143.1 (SIM mode) m/z 143 → 143 (also monitored adducts m/z 189 and dimers m/z 287) m/z 143.0 → 143.0
Linear Range 2–200 µg/mL 5–800 µg/mL Not Specified
Lower Limit of Quantification (LLOQ) 2 µg/mL 5 µg/mL Not Specified

Elemental Analysis Techniques for Bismuth Quantification

To determine the stoichiometry and purity of bismuth-valproate, precise quantification of the bismuth content is required. This is achieved using atomic spectroscopy techniques, which are designed for highly sensitive elemental analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining trace and ultra-trace element concentrations. It uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. iaea.org For the analysis of bismuth, ICP-MS offers extremely low detection limits, often in the parts-per-trillion (ppt) range. iaea.orgrsc.org

Sample preparation typically involves acid digestion to break down the organic valproate component and bring the bismuth into an aqueous solution, commonly dilute nitric acid. jst.go.jpreagecon.com An internal standard, such as thallium (Tl), may be added to correct for variations in the instrument's response. iaea.org The monoisotopic nature of bismuth (²⁰⁹Bi) simplifies its detection by ICP-MS. nih.gov

Atomic Absorption Spectrometry (AAS) is another widely used technique for elemental quantification. ufag-laboratorien.ch It measures the absorption of light by free atoms in the gaseous state. For bismuth analysis, atomization can be achieved using a flame (Flame AAS) or a graphite (B72142) furnace (GFAAS). cabidigitallibrary.orgrsc.org

Flame AAS (F-AAS) is a robust method but generally has lower sensitivity compared to GFAAS or ICP-MS. ufag-laboratorien.chrsc.org It is suitable for samples with higher concentrations of bismuth.

Graphite Furnace AAS (GFAAS) provides significantly better sensitivity, with detection limits often in the parts-per-billion (µg/L) range. cabidigitallibrary.org This makes it more suitable for trace analysis.

Hydride Generation AAS (HG-AAS) is a specialized technique where bismuth is converted to a volatile hydride (BiH₃) before being introduced into the atomizer. This method can offer even lower detection limits and better accuracy by separating the analyte from matrix interferences. cabidigitallibrary.org

Atomic Fluorescence Spectrometry (AFS) is a related technique that measures the fluorescence radiation emitted by excited atoms and is also highly sensitive for certain elements, including those that form volatile hydrides.

Table 4: Comparison of Elemental Analysis Techniques for Bismuth Quantification

Parameter ICP-MS Graphite Furnace AAS (GFAAS) Hydride Generation AAS (HG-AAS)
Principle Ionization in plasma followed by mass separation Atomization in a heated graphite tube and light absorption Conversion to volatile hydride, atomization, and light absorption
Sample Preparation Acid digestion Acid digestion Acid digestion, reduction to form hydride
Typical Detection Limit Very Low (e.g., 9.7 ng/L or ppt) rsc.org Low (e.g., 1.84 µg/L or ppb) cabidigitallibrary.org Very Low (e.g., 0.06 µg/L or ppb) cabidigitallibrary.org
Key Advantages Multi-element capability, highest sensitivity, isotopic information High sensitivity for single element analysis Excellent sensitivity, reduced matrix interference
Key Disadvantages Higher instrument cost, potential for isobaric interferences Slower analysis time (single element), matrix effects Limited to hydride-forming elements

Bioanalytical Method Development for Complex Biological Matrices

The accurate quantification of bismuth-valproate complexes in biological matrices such as plasma, serum, or urine is fundamental for preclinical and clinical research. onlinepharmacytech.infoscispace.com The development of a robust bioanalytical method is a systematic process aimed at achieving optimal sensitivity, selectivity, and reproducibility. jneonatalsurg.com Given the complex nature of these biological samples, which contain numerous endogenous substances like proteins, lipids, and salts, a highly selective and reliable analytical method is required. onlinepharmacytech.infojneonatalsurg.com Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often the preferred technique for such applications due to its superior sensitivity and specificity. jneonatalsurg.com

Sample Preparation Strategies (e.g., Protein Precipitation, Solid-Phase Extraction)

The primary goal of sample preparation is to isolate the bismuth-valproate complex from interfering matrix components, thereby enhancing the accuracy and precision of the analysis. scispace.com The choice of technique depends on the physicochemical properties of the analyte, the required limit of quantification, and the nature of the biological matrix.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for its simplicity and speed in removing the bulk of proteins from biological samples. nih.govmdpi.com This method involves adding a precipitating agent, such as an organic solvent or an acid, to the sample, which denatures and precipitates the proteins. nih.govresearchgate.net

Organic Solvents: Acetonitrile is a common choice as it effectively precipitates proteins while keeping most small molecule drugs, potentially including bismuth-valproate, in the supernatant. researchgate.net A typical procedure involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase. onlinepharmacytech.info

Acidic Reagents: Acids like trichloroacetic acid (TCA) are also effective but must be used with caution, as the extreme pH can potentially cause the degradation of the analyte or dissociation of the metal-ligand complex. nih.govmdpi.com

Metal Hydroxides: An alternative approach involves protein precipitation using metal hydroxides, such as zinc hydroxide. nih.govmdpi.com This method offers the advantage of maintaining a nearly neutral pH, which can be beneficial for the stability of pH-sensitive complexes. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and powerful sample cleanup technique compared to protein precipitation. scispace.com It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

A hypothetical SPE protocol for extracting bismuth-valproate from plasma might involve the following steps:

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water to activate the sorbent.

Loading: The pre-treated plasma sample (e.g., diluted with a buffer) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

Elution: The bismuth-valproate complex is eluted with a strong, often acidic, organic solvent (e.g., methanol with 1% formic acid). The eluate is then typically evaporated and reconstituted for analysis.

Table 1: Comparison of Sample Preparation Strategies for Bismuth-Valproate Analysis
TechniquePrincipleAdvantagesDisadvantagesHypothetical Recovery (%)
Protein Precipitation (Acetonitrile)Solvent-induced denaturation and precipitation of proteins.Fast, simple, low cost. onlinepharmacytech.infoLess clean extract, potential for matrix effects, sample dilution. nih.gov85 - 95
Solid-Phase Extraction (SPE)Selective retention of analyte on a solid sorbent. scispace.comHigh selectivity, cleaner extracts, ability to concentrate the analyte. tandfonline.comMore time-consuming, higher cost, requires method development.> 95

Validation Parameters for Analytical Reliability (e.g., Linearity, Accuracy, Precision, Robustness, Detection Limits)

To ensure that a bioanalytical method yields reliable and reproducible data, it must be rigorously validated according to international guidelines. scispace.comglobalresearchonline.net Validation establishes through documented evidence that the method is fit for its intended purpose. wjarr.comelementlabsolutions.com The key validation parameters are outlined below.

Linearity and Range: Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. gmpinsiders.com The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity. globalresearchonline.netgmpinsiders.com A minimum of five concentration levels is typically used to establish the calibration curve, and a correlation coefficient (r²) of ≥0.99 is generally required. wjarr.comijamscr.com

Accuracy: Accuracy measures the closeness of the mean test results to the true concentration of the analyte. globalresearchonline.netelementlabsolutions.com It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of recovery. youtube.com Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification). youtube.com

Precision: Precision evaluates the degree of scatter between a series of measurements from the same sample. elementlabsolutions.com It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which considers variations like different days or analysts. globalresearchonline.net The %RSD should generally not exceed 15% (20% at the LLOQ). bepls.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. ijamscr.comyoutube.com This provides an indication of its reliability during routine use. globalresearchonline.net

Detection Limits:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Lower Limit of Quantification (LLOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netyoutube.com

Table 2: Hypothetical Validation Summary for a Bismuth-Valproate LC-MS/MS Assay
ParameterMethodologyAcceptance CriteriaHypothetical Result
Linearity (Range)Calibration curve with 8 non-zero standards (1 - 1000 ng/mL).Correlation coefficient (r²) ≥ 0.99r² = 0.9992
AccuracyAnalysis of QC samples at 3, 300, 800 ng/mL (n=5).Mean concentration within 85-115% of nominal.98.5% - 103.2%
Precision (Intra-day)Analysis of QC samples at 3, 300, 800 ng/mL (n=5).%RSD ≤ 15% (≤ 20% at LLOQ).≤ 7.8%
Precision (Inter-day)Analysis of QC samples over 3 different days.%RSD ≤ 15% (≤ 20% at LLOQ).≤ 9.5%
RobustnessVarying mobile phase composition (±2%) and flow rate (±5%).%RSD of results ≤ 15%.Passes
LLOQLowest standard on the calibration curve.Accuracy within 80-120% and Precision ≤ 20%.1 ng/mL

Speciation Analysis of Bismuth in Bismuth-Valproate Complexes in Research Samples

Speciation analysis is the analytical activity of identifying and/or measuring the quantities of one or more individual chemical species in a sample. For a metallodrug like bismuth-valproate, speciation is crucial as the therapeutic activity and toxicological profile can be highly dependent on the specific form of the metal. In a biological system, the administered bismuth-valproate complex can remain intact, dissociate into free Bi(III) ions and valproate, or have the bismuth ion bind to endogenous ligands such as proteins or amino acids. acs.orgnih.gov

Understanding the distribution of these different bismuth species is critical for interpreting pharmacokinetic and pharmacodynamic data. Bismuth(III) is known to form exceptionally strong complexes with organic matter, suggesting it is likely to associate with biological macromolecules in vivo. acs.orgnih.gov

A powerful technique for bismuth speciation is the hyphenation of a separation method, such as High-Performance Liquid Chromatography (HPLC), with an element-specific detector, like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

HPLC-ICP-MS: This approach allows for the chromatographic separation of different bismuth-containing species based on their size (Size-Exclusion Chromatography) or charge (Ion-Exchange Chromatography). The eluent from the HPLC column is introduced directly into the ICP-MS, which provides highly sensitive and specific detection of bismuth, allowing for the quantification of each separated species. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: For research samples where the local coordination environment of the bismuth ion needs to be determined, EXAFS can be an invaluable tool. nih.gov This technique can provide information on the identity and number of atoms surrounding the bismuth center and their respective distances, helping to elucidate the structure of bismuth complexes formed with biological molecules. acs.orgnih.gov

Table 3: Potential Bismuth Species in a Biological Sample and Analytical Techniques for Speciation
Potential Bismuth SpeciesSignificancePrimary Analytical Technique
Intact Bismuth-Valproate ComplexRepresents the administered drug form.LC-MS/MS
Free Bi(III) IonPotentially reactive and toxic species.HPLC-ICP-MS
Bismuth-Protein Complexes (e.g., Bismuth-Albumin)Affects transport, distribution, and elimination.Size-Exclusion Chromatography (SEC)-ICP-MS
Bismuth-Small Molecule Complexes (e.g., Bismuth-Glutathione)Involved in metabolism and detoxification pathways.HPLC-ICP-MS, EXAFS acs.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing valproate bismuth to ensure reproducibility?

  • Methodological Answer : Synthesis should follow validated protocols for bismuth-based compounds, such as co-precipitation or sol-gel methods, with characterization via X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition. Reproducibility requires detailed documentation of reaction conditions (temperature, pH, molar ratios) and adherence to guidelines for reporting nanomaterials (e.g., particle size distribution) .

Q. How can researchers establish the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure plasma and tissue concentrations over time in animal models. Employ compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Ensure compliance with ethical guidelines for animal studies, including dose-range finding and control groups .

Q. What in vitro assays are suitable for assessing this compound’s mechanism of action in neurological disorders?

  • Methodological Answer : Conduct cell-based assays (e.g., neuronal cultures or glioblastoma cell lines) to evaluate effects on sodium channel modulation, histone deacetylase (HDAC) inhibition, or GABAergic activity. Include positive controls (e.g., sodium valproate) and validate results with Western blotting or qPCR for target protein/gene expression .

Advanced Research Questions

Q. How can contradictory findings on this compound’s teratogenicity be systematically analyzed in retrospective studies?

  • Methodological Answer : Apply the PICOT framework to structure retrospective cohort studies: P opulation (pregnant women with bipolar disorder/epilepsy), I ntervention (this compound exposure), C omparison (alternative therapies), O utcome (congenital malformations), T ime (gestational periods). Use multivariate regression to adjust for confounders like dosage, polytherapy, and socioeconomic factors, referencing methodologies from valproate safety studies .

Q. What strategies optimize experimental design for studying this compound’s efficacy in drug-resistant epilepsy models?

  • Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) in rodent models with induced status epilepticus. Use electroencephalography (EEG) to quantify seizure frequency and duration. Include dose-response cohorts and validate outcomes with histopathological analysis of hippocampal neurons. Address bias by adhering to ARRIVE guidelines for preclinical research .

Q. How can computational modeling resolve discrepancies in this compound’s bioavailability data across studies?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability data, plasma protein binding rates, and organ-specific clearance values. Validate models against clinical trial data, adjusting for variables like bismuth’s low solubility. Compare results with established valproate formulations to identify formulation-specific bottlenecks .

Q. What novel delivery systems enhance this compound’s stability and target specificity in neurodegenerative disease research?

  • Methodological Answer : Develop nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) or lipid-based carriers. Characterize encapsulation efficiency and drug release profiles in simulated biological fluids. Test blood-brain barrier (BBB) penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., fluorescence-labeled nanoparticles) .

Methodological Frameworks

  • For Basic Questions : Prioritize reproducibility by detailing synthesis protocols (e.g., molar ratios, purification steps) and validation via multiple analytical techniques (XRD, FTIR) .
  • For Advanced Questions : Use PICOT or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses and address confounding variables .

Data Contradiction Analysis

  • Leverage meta-analyses to reconcile conflicting results, applying tools like RevMan for statistical heterogeneity assessment. Stratify studies by dosage, population demographics, and outcome measures, as seen in valproate teratogenicity research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.